molecular formula C15H17N B11747174 (R)-2-(Naphthalen-1-yl)piperidine

(R)-2-(Naphthalen-1-yl)piperidine

Cat. No.: B11747174
M. Wt: 211.30 g/mol
InChI Key: ZAXNEWZFDOOIHZ-OAHLLOKOSA-N
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Description

®-2-(Naphthalen-1-yl)piperidine is a chiral compound that features a piperidine ring substituted with a naphthalene group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Naphthalen-1-yl)piperidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available piperidine and naphthalene derivatives.

    Reaction Conditions: The key step involves the formation of a carbon-nitrogen bond between the piperidine ring and the naphthalene moiety. This can be achieved through various methods, such as

Industrial Production Methods

In an industrial setting, the production of ®-2-(Naphthalen-1-yl)piperidine may involve:

    Catalytic Hydrogenation: Using a palladium or platinum catalyst to facilitate the reaction under mild conditions.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-2-(Naphthalen-1-yl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthyl piperidine oxides using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can convert the naphthalene ring to a dihydronaphthalene derivative using hydrogen gas and a metal catalyst.

    Substitution: The piperidine ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Naphthyl piperidine oxides.

    Reduction: Dihydronaphthalene derivatives.

    Substitution: Alkylated or acylated piperidine derivatives.

Scientific Research Applications

®-2-(Naphthalen-1-yl)piperidine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of ®-2-(Naphthalen-1-yl)piperidine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(Naphthalen-1-yl)piperidine: The enantiomer of ®-2-(Naphthalen-1-yl)piperidine, differing in its spatial configuration.

    Naphthylpiperidine Derivatives: Compounds with similar structures but different substituents on the piperidine ring.

Uniqueness

®-2-(Naphthalen-1-yl)piperidine is unique due to its specific chiral configuration, which can result in distinct biological activities and chemical reactivity compared to its enantiomer and other derivatives.

Properties

Molecular Formula

C15H17N

Molecular Weight

211.30 g/mol

IUPAC Name

(2R)-2-naphthalen-1-ylpiperidine

InChI

InChI=1S/C15H17N/c1-2-8-13-12(6-1)7-5-9-14(13)15-10-3-4-11-16-15/h1-2,5-9,15-16H,3-4,10-11H2/t15-/m1/s1

InChI Key

ZAXNEWZFDOOIHZ-OAHLLOKOSA-N

Isomeric SMILES

C1CCN[C@H](C1)C2=CC=CC3=CC=CC=C32

Canonical SMILES

C1CCNC(C1)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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